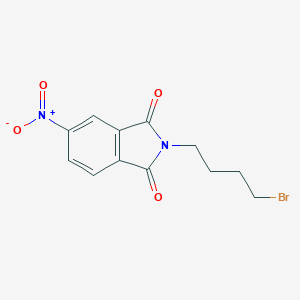

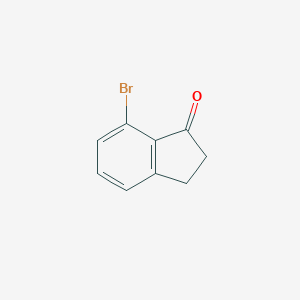

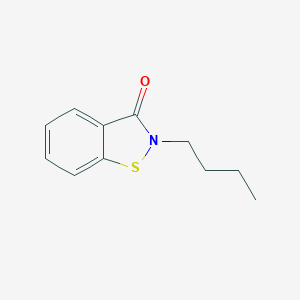

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindole-1,3-diones, including derivatives similar to the subject compound, has been explored through various methodologies. One notable approach is the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which yields 2-substituted isoindole-1,3-diones in good yields, tolerating various functional groups (Worlikar & Larock, 2008). Additionally, the synthesis of benzo[f]isoindole-4,9-diones from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by CAN-mediated oxidation, presents an alternative route for creating closely related compounds (Claessens et al., 2008).

Molecular Structure Analysis

The molecular structure of closely related compounds has been detailed through crystallography, revealing significant information about their spatial arrangement and bonding. For example, the crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione provides insights into the arrangement of atoms and the planarity of the molecule, offering clues to the structure of the subject compound (Liang & Li, 2007).

Chemical Reactions and Properties

Isoindole derivatives participate in various chemical reactions, reflecting their chemical properties. The electrophilic vinyl nitroso compounds, for instance, show reactivity towards indoles and pyrroles, indicating the potential reactivity of the nitro group in the subject compound (Gilchrist & Roberts, 1983). This reactivity is crucial for understanding the chemical behavior of "2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione".

Physical Properties Analysis

The physical properties of isoindole derivatives, such as melting points, solubility, and crystalline structure, play a significant role in their application and handling. For instance, the crystal structure analysis of 5-bromo-2-ethylisoindoline-1,3-dione provides data on its solid-state properties, which can be extrapolated to understand those of the subject compound (Liang & Li, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, define the potential uses and safety measures for handling "2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione". The polarographic analysis of related compounds, for instance, reveals their electrochemical behavior, which is vital for understanding their redox properties (Browne & Smyth, 1980).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactivity

- Isoindole-1,3-dione derivatives exhibit distinct chemical properties that enable their involvement in various types of chemical reactions, including hydrogen bonding and interactions in solid states. These interactions facilitate the formation of molecular chains and sheets, which have implications for material science and crystallography (Glidewell, Low, Skakle, & Wardell, 2005).

Synthetic Methodologies

- Palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines to produce 2-substituted isoindole-1,3-diones demonstrates a versatile synthetic route for the construction of heterocyclic compounds. This methodology is significant for developing pharmaceuticals and materials science applications (Worlikar & Larock, 2008).

Biological Activities

- Research on isoindole-1,3-dione derivatives explores their potential as ligands for neurotransmitter receptors and enzymes, indicating their utility in designing novel therapeutic agents. These compounds have been evaluated for their interactions with serotonin receptors and phosphodiesterase 10A, suggesting their potential applications in treating psychiatric disorders (Czopek et al., 2020).

Pharmaceutical Applications

- The structural modifications of isoindole-1,3-dione derivatives have been linked to cyclooxygenase inhibitory activity, illustrating their potential in developing anti-inflammatory and analgesic drugs. Research into these compounds' biological properties has highlighted their importance in medicinal chemistry (Szkatuła, Krzyżak, Stanowska, Duda, & Wiatrak, 2021).

Material Science and Catalysis

- Isoindole-1,3-dione derivatives have been utilized as intermediates in organic synthesis, showcasing their role in developing new materials and catalysts. These compounds' chemical versatility underscores their significance in advancing research in chemistry and materials science (Hou et al., 2007).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-bromobutyl)-5-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBKILMXULFSRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370780 |

Source

|

| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

CAS RN |

125207-39-8 |

Source

|

| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)

![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B39941.png)

![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)